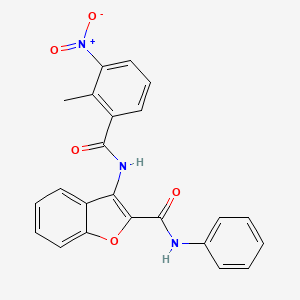

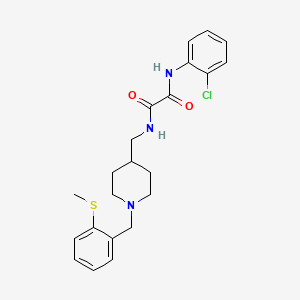

![molecular formula C16H15N5O3S B2895945 ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate CAS No. 896678-63-0](/img/structure/B2895945.png)

ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate” is a derivative of the triazolopyrimidine class of compounds . Triazolopyrimidines are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, related compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base .Applications De Recherche Scientifique

- Thiophene derivatives, including those containing the triazolo[4,5-d]pyrimidine moiety, have therapeutic importance in medicinal chemistry .

Medicinal Chemistry

Antibacterial Activity

Mécanisme D'action

Target of Action

Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.

Mode of Action

It’s known that the compound is synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction involves the initial formation of a thiohydrazonate, which undergoes intermolecular cyclization to yield the final compound . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or intermolecular interactions.

Biochemical Pathways

Compounds with similar structures have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound might affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses.

Pharmacokinetics

Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound might have similar effects at the molecular and cellular level.

Propriétés

IUPAC Name |

ethyl 3-oxo-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O3S/c1-2-24-13(23)8-12(22)9-25-16-14-15(17-10-18-16)21(20-19-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJCGYIPGVMACT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

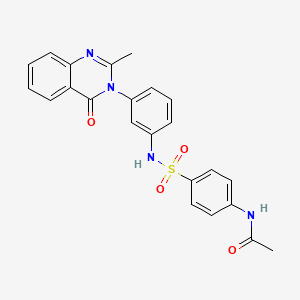

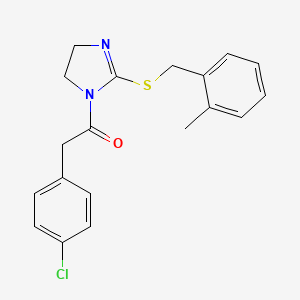

![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-nitrophenyl)acetamide](/img/structure/B2895862.png)

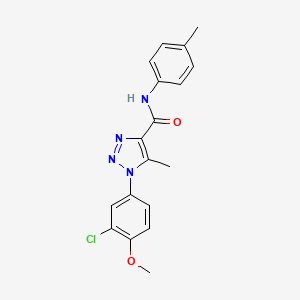

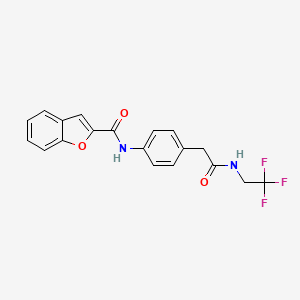

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)

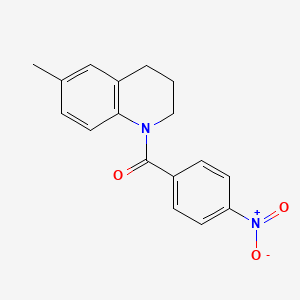

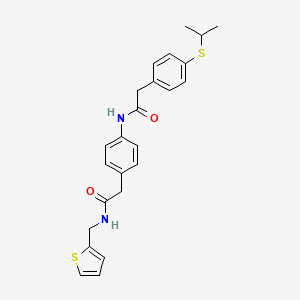

![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate](/img/structure/B2895873.png)

![7-(3-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2895876.png)

![7-benzyl-4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2895883.png)